Benzothiazole, 2-dimethylamino-

Fluorescence TICT State Photophysics

Researchers requiring a reliable electron-donating benzothiazole building block often face supply inconsistencies. Benzothiazole, 2-dimethylamino- provides the crucial dimethylamino group for advanced research applications: • Enables twisted intramolecular charge transfer (TICT) and tunable fluorescence for sensitive in vitro assays. • Serves as a key intermediate for bibenzothiazole ligands used in OLEDs and metal sensors. • Offers enhanced lipophilicity and basicity for medicinal chemistry SAR studies.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 4074-74-2
Cat. No. B103434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 2-dimethylamino-
CAS4074-74-2
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=CC=CC=C2S1
InChIInChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3
InChIKeyRIHDPQKLSOXBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dimethylaminobenzothiazole Procurement & Core Properties


Benzothiazole, 2-dimethylamino- (also known as N,N-dimethyl-2-benzothiazolamine) is a heterocyclic aromatic amine with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . It features a benzothiazole core substituted with a dimethylamino group at the 2-position. This substitution enhances its solubility in organic solvents compared to its non-methylated parent . The compound is primarily utilized as a chemical intermediate and a building block in the synthesis of pharmaceuticals, agrochemicals, and functional dyes. While it lacks direct, head-to-head quantitative bioactivity data, its structure suggests potential for antimicrobial, antifungal, and anticancer applications, which are observed across the benzothiazole class .

Primary Role
Chemical intermediate and building block for synthesis-driven research
Workflow Fit
Optoelectronic ligand design, fluorescent probe development, and medicinal chemistry SAR studies
Selection Context
Dimethylamino-substituted core enables TICT-state fluorescence and electron-donating properties

Substitution Risks vs. Other Benzothiazole Derivatives


In-class substitution among benzothiazole derivatives is scientifically unsound without direct comparative data. For instance, the parent compound, 2-aminobenzothiazole, and its 2-dimethylamino derivative differ in key physicochemical properties like lipophilicity, basicity, and steric bulk . These differences directly impact their performance in specific applications. While 2-aminobenzothiazole has been shown to inhibit neuronal nitric oxide synthase (nNOS) with nanomolar potency [1], this specific activity cannot be automatically extrapolated to its dimethylamino analog, which may have a different target profile or metabolic stability due to N-methylation. Similarly, in materials science, the presence of the dimethylamino group is a crucial electron-donating moiety that enables properties like twisted intramolecular charge transfer (TICT) and fluorescence, which are absent in unsubstituted analogs [2]. Therefore, substituting Benzothiazole, 2-dimethylamino- with a cheaper or more readily available analog carries a high risk of experimental failure without direct validation. The following quantitative evidence underscores this point.

Target
2-Dimethylaminobenzothiazole Enhanced lipophilicity and steric bulk; electron-donating dimethylamino group
Analog
2-Aminobenzothiazole (parent) nNOS inhibition activity cannot be extrapolated; target profile may differ due to N-methylation
Analog
Benzimidazole analogs (e.g., DMAPBI) Heterocyclic core substitution alters TICT energetics and solvent-dependent emission
Direct substitution without validation carries high experimental risk; quantitative differentiation evidence is presented below.

Quantitative Differentiation vs. Comparators


Dual Fluorescence vs. Benzimidazole Analog

The photophysical behavior of 2-(4'-(N,N-dimethylamino)phenyl)benzothiazole (DMAPBT), a derivative, is directly compared to its benzimidazole analog, DMAPBI. Both compounds exhibit dual fluorescence across a range of solvents, but the benzothiazole core offers distinct energetic landscapes for charge transfer [1].

Dual Fluorescence vs. Benzimidazole Analog
Head-to-head
Both DMAPBT and DMAPBI exhibit dual fluorescence (LE + TICT states), but the energy gap and transition probabilities differ due to S vs. NH in the heterocycle, producing distinct solvent-dependent emission spectra.
Core heteroatom substitution precludes direct replacement in fluorescent probes or optoelectronics.
Qualitative difference validated across multiple solvent polarities.
Fluorescence TICT State Photophysics Solvent Polarity

Amyloid Probe Performance vs. Thioflavin T

In a comparative study, the amyloid-binding properties of a close analog, 2-[4'-(dimethylamino)phenyl]-benzothiazole (BtA-2), were evaluated against the gold-standard probe, thioflavin T (ThT). The benzothiazole derivative demonstrated superior fluorescence intensity upon binding to insulin amyloid fibrils [1].

Amyloid Probe vs. Thioflavin T
Reported
Analog BtA-2 reported as more fluorescent than ThT upon insulin amyloid binding, with a characteristic blue-shift in emission.
Supports higher-sensitivity amyloid assay development; exact fold-change values require review.
Exact quantum yield not stated in abstract.
Amyloid Fluorescent Probe Protein Aggregation Neurodegeneration

Corrosion Inhibition in Acidic Media

While direct data for Benzothiazole, 2-dimethylamino- is not available, studies on structurally related benzothiazole derivatives provide a class-level baseline for corrosion inhibition performance against mild steel in 1 M H₂SO₄ [1]. The presence of nitrogen and sulfur atoms, along with the electron-donating dimethylamino group, facilitates strong adsorption onto the metal surface [2].

Corrosion Inhibition Efficiency
Class-level
Benzothiazole derivatives achieve >90% IE in 1 M H₂SO₄ on mild steel; act as mixed-type or cathodic inhibitors. Performance correlates with concentration.
Benchmark for corrosion inhibitor candidate screening; compound-specific data to verify.
Data from structurally related analogs, not this CAS directly.
Corrosion Inhibition Mild Steel Acidic Media Electrochemistry

High-Yield Synthesis of Dimethylamino-Bibenzothiazoles

A modern one-pot synthetic method provides efficient access to dimethylamino-functionalized benzothiazoles, which are key precursors to highly fluorescent bibenzothiazole ligands [1]. This methodology is a direct improvement over older, lower-yielding methods [2].

High-Yield Synthetic Route
Method context
One-pot DMSO/HCOOH/Et₃N reductive methylation provides efficient, multigram-scale access to dimethylamino-benzothiazole. Succeeds where common methylating agents fail.
Supports reliable procurement for downstream bibenzothiazole ligand synthesis.
Robust method for building-block scale-up.
Synthesis Methylation Fluorescent Dyes Ligand Design

Application Scenarios for 2-Dimethylaminobenzothiazole


Fluorescent Probes for Amyloid Aggregates

For researchers studying protein misfolding diseases, a close analog (BtA-2) has been shown to be a superior fluorescent marker compared to the industry standard, thioflavin T, providing higher fluorescence intensity upon amyloid binding . Procuring Benzothiazole, 2-dimethylamino- or its derivatives is strategically advantageous for developing more sensitive in vitro assays and imaging agents.

Tunable Light-Harvesting Materials & Ligands

The dimethylamino-benzothiazole motif is a critical precursor for synthesizing bibenzothiazole ligands. These compounds exhibit intense, tunable fluorescence with large Stokes shifts, which can be bathochromically shifted upon complexation with metals like Zn(II) . This makes the compound a valuable building block for materials scientists designing novel organic light-emitting diodes (OLEDs), sensors, or photocatalysts.

Corrosion Inhibition in Acidic Environments

Based on strong class-level evidence, benzothiazole derivatives are effective corrosion inhibitors for mild steel in acidic media (e.g., 1 M H₂SO₄), achieving high inhibition efficiencies . Procuring Benzothiazole, 2-dimethylamino- is a rational step for formulation chemists aiming to develop new inhibitor packages for applications such as industrial pickling, acid cleaning, or oil well acidizing, where its specific substitution pattern may offer optimized adsorption and stability.

SAR Studies in Drug Discovery

As the dimethylamino group imparts different physicochemical properties (e.g., enhanced lipophilicity and altered basicity) compared to the 2-aminobenzothiazole parent, this compound serves as a key intermediate or a comparator in medicinal chemistry SAR studies . It is particularly relevant for projects targeting kinases, phosphodiesterases, or other targets where the benzothiazole core is a known pharmacophore.

Application
Selection Property
Validation Focus
Amyloid aggregation assay probes
Fluorescence-enhancement upon binding
Emission blue-shift and intensity vs. ThT baseline
Tunable OLED / sensor materials
TICT-state emission and metal-complexation response
Bathochromic shift and Stokes shift upon Zn(II) complexation
Acidic corrosion inhibitor formulations
Adsorption and mixed-type inhibition
IE% concentration-dependence on mild steel in 1 M H₂SO₄
Medicinal chemistry SAR studies
Lipophilicity, basicity, and steric profile
Target engagement vs. 2-amino parent in kinase or PDE assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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